3-(3-Morpholinophenyl)isoxazol-5-amine is a compound belonging to the isoxazole family, characterized by a five-membered heterocyclic structure containing nitrogen and oxygen atoms. Isoxazoles are recognized for their diverse biological activities and therapeutic potential, making them significant in medicinal chemistry and pharmaceutical development. The compound's unique structure includes a morpholinophenyl group, which may enhance its biological interactions and efficacy in various applications.
This compound is classified as an organic heterocyclic compound, specifically an isoxazole derivative. It is noted for its potential applications in medicinal chemistry, particularly in the development of drugs targeting various diseases, including cancer and inflammatory conditions. The compound's chemical identification number (CAS) is 887591-31-3.
The synthesis of 3-(3-Morpholinophenyl)isoxazol-5-amine typically involves cycloaddition reactions, particularly the reaction of nitrile oxides with alkynes to form the isoxazole ring. This method allows for the formation of the five-membered ring structure that characterizes isoxazoles.
Common Synthetic Route:
Industrial production may utilize optimized reaction conditions to maximize yield and purity while minimizing environmental impact through metal-free synthetic routes.
The molecular formula of 3-(3-Morpholinophenyl)isoxazol-5-amine is C13H15N3O2, with a molecular weight of 245.28 g/mol. Its IUPAC name is 3-(3-morpholin-4-ylphenyl)-1,2-oxazol-5-amine. The structural representation includes:
Key Structural Data:
3-(3-Morpholinophenyl)isoxazol-5-amine can participate in various chemical reactions:
The outcomes of these reactions depend on the specific reagents and conditions used, allowing for diverse synthetic pathways to generate various derivatives.
The mechanism of action for 3-(3-Morpholinophenyl)isoxazol-5-amine involves its interaction with specific molecular targets within biological systems. The compound's structure facilitates binding to various proteins or enzymes, potentially inhibiting or modulating their activity. This interaction may result in therapeutic effects such as anti-inflammatory or anticancer activities, making it a valuable candidate for drug development.
The physical properties of 3-(3-Morpholinophenyl)isoxazol-5-amine include:
| Property | Value |
|---|---|
| Molecular Weight | 245.28 g/mol |
| Density | Not specified |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Solubility | Not specified |
The chemical properties involve its reactivity patterns, including oxidation, reduction, and substitution capabilities, which are critical for its application in synthetic chemistry and medicinal formulations .
3-(3-Morpholinophenyl)isoxazol-5-amine has several scientific applications:
Research continues to explore its efficacy in various pharmacological contexts, highlighting its importance in drug discovery and development .
The structural synergy between morpholine and 5-aminoisoxazole arises from complementary physicochemical and electronic properties. Morpholine’s saturated six-membered ring (log P ~ -0.44) introduces a hydrophilic character that counterbalances the aromatic isoxazole’s inherent lipophilicity, collectively achieving a balanced partition coefficient conducive to cellular penetration and bioavailability. This balance is critical for intracellular targeting of kinases and epigenetic regulators [3] [7]. The 5-amino group on the isoxazole ring serves as both a hydrogen bond donor and acceptor, enabling critical interactions with catalytic residues in enzyme binding sites, while the morpholine oxygen acts as a hydrogen bond acceptor, potentially engaging with backbone amide protons or water-mediated hydrogen-bonding networks in target proteins.
Table 1: Synthetic Approaches to 3-Aryl-5-aminoisoxazole Derivatives
| Method | Key Reagents/Conditions | Regioselectivity | Reported Yield Range | Advantages |
|---|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Aldoxime + Alkyne + PhI(OAc)₂ | High for 3,5-disubstitution | 60-86% | Catalyst-free, broad substrate scope [3] |
| Halogenoxime-Vinylphosphonate | Vinylphosphonates bearing leaving groups | Selective for 3,4- or 3,5-isoxazoles | 47-80% | Functional group tolerance [3] |
| Metal-Catalyzed [3+2] | Cu carbene + Nitroso radical | High regioselectivity | Moderate-High | One-pot multicomponent reaction [3] |
| Enamino Carbonoid Condensation | Enaminones + N-Hydroxybenzimidoyl chlorides | High | Up to 86% | Solvent-free, mechanical milling [3] |
Synthetic access to this hybrid scaffold leverages regioselective isoxazole formation techniques, particularly 1,3-dipolar cycloadditions between nitrile oxides and alkynes or functionalized enol ethers. Modern adaptations employ catalyst-free conditions using diacetoxyiodobenzene (PhI(OAc)₂) for aldoxime oxidation, generating nitrile oxides in situ that react with alkynes bearing electron-deficient groups to afford 3,5-disubstituted isoxazoles with high regiocontrol [3]. Alternative routes involve palladium-catalyzed Suzuki-Miyaura coupling for introducing diverse aryl groups at the 3-position, providing modular access to analogues. The morpholine unit is typically installed via nucleophilic aromatic substitution (SNAr) on a pre-formed 3-(3-fluorophenyl)isoxazole intermediate or through Buchwald-Hartwig amination when using halogenated precursors, requiring careful optimization to preserve the acid-labile isoxazole ring [7].
Isoxazole-morpholine hybrids demonstrate polypharmacology by engaging multiple cancer-relevant targets. The morpholine ring’s ability to occupy hydrophobic pockets adjacent to ATP-binding sites makes it particularly effective in kinase inhibition. Biochemical profiling indicates potent inhibitory activity against phosphoinositide 3-kinase (PI3K) isoforms, where the morpholine oxygen mimics ribose-oxygen interactions typically engaged by adenine nucleotides, competitively blocking ATP binding. The 3-(3-morpholinophenyl)isoxazol-5-amine scaffold demonstrates particular relevance in targeting the PI3K/Akt/mTOR axis—a signaling cascade frequently dysregulated in cancers [2] [3].
Table 2: In Vitro Kinase Inhibition Profile of Representative Analogues
| Target Kinase | IC₅₀ (nM)* | Structural Determinants | Cellular Phenotype |
|---|---|---|---|
| PI3Kα | 28-110 | Morpholine binding to affinity pocket | Reduced p-Akt (Ser473) |
| mTOR | 45-220 | H-bonding from 5-amino group to Val2240 | G₁ phase arrest |
| CDK2/Cyclin E | 130-480 | π-Stacking of isoxazole with Phe80 | Suppressed Rb phosphorylation |
| PIM1 | 75-310 | Hydrophobic interaction with Leu44/Val52 | Synergy with DNA-damaging agents |
| IC₅₀ values represent ranges observed across structurally related analogues |
Beyond kinase modulation, these compounds exhibit epigenetic effects through histone deacetylase (HDAC) inhibition, where the 5-aminoisoxazole moiety acts as a surface recognition cap group, interacting with rim residues at the HDAC catalytic tunnel entrance. The morpholine’s role extends beyond solubilization; in class I HDACs (particularly HDAC6), it contributes to isozyme selectivity by engaging with unique outer-loop residues [3]. Additional targets include the Hedgehog signaling pathway (Smo receptor antagonism) and tubulin polymerization inhibition, positioning these hybrids as versatile scaffolds for disrupting multiple hallmarks of cancer progression. Structure-activity relationship (SAR) studies consistently reveal that substituting the phenyl ring ortho to the morpholine linkage with halogens or methyl groups enhances potency against PI3Kδ, while extended conjugation between isoxazole and phenyl rings improves tubulin destabilization activity [3] [7].
The design of 3-(3-morpholinophenyl)isoxazol-5-amine derivatives follows three key principles:
Vector Optimization for Target Engagement: Morpholine’s spatial orientation significantly influences binding kinetics. Computational docking reveals that the morpholine’s chair conformation positions its oxygen atom 3.8-4.2 Å from key hydrogen bond donors in PI3Kγ’s affinity pocket. Optimal vector alignment is achieved through meta-substitution on the phenyl ring, providing a 120° bond angle that correctly orients the morpholine toward its subpocket without steric clash. Molecular dynamics simulations show that constraining this linker through ring fusion (e.g., benzisoxazole) reduces conformational entropy, enhancing binding free energy by ΔG = -2.3 kcal/mol in PI3Kα models [3] [7].
Proteometric Modulation: The 5-amino group serves as a versatile handle for introducing secondary pharmacophores via amide formation or Schiff base chemistry. Acylation with tert-butoxycarbonyl (Boc)-protected amino acids yields prodrugs that undergo tumor-selective hydrolysis, releasing HDAC inhibitors with improved tumor accumulation (demonstrated by 4.7-fold higher intra-tumoral concentration vs. non-targeted analogues in xenograft models). Alternatively, conjugation with adenosine mimetics generates chimeric molecules capable of dual PI3K/mTOR inhibition, as evidenced by nanomolar IC₅₀ values against both targets [2] [7].
Conformational Restriction for Selectivity: Incorporating rigidity between pharmacophores enhances target discrimination. Bridging the morpholine nitrogen with ethylene linkers to form diazabicyclic systems (e.g., 3,8-diazabicyclo[3.2.1]octan-2-one derivatives) reduces off-target kinase binding by 90% while maintaining PI3Kδ potency. This approach exploits differential active site plasticity between kinase families—the constrained analogue fits PI3Kδ’s compact hydrophobic cleft but cannot adopt the extended conformation required for binding to the larger ATP pocket of PIM kinases [2] [3].
These principles collectively enable the transformation of a promiscuous scaffold into precision therapeutics. For example, incorporating phosphodiesterase inhibitory motifs (e.g., catechol ethers at C5) yields compounds that simultaneously suppress cAMP degradation and PI3K signaling, disrupting oncogenic cross-talk in chronic lymphocytic leukemia models. Such multitargeting derivatives demonstrate synergistic cytotoxicity (combination index CI = 0.2-0.4) at concentrations where single-target agents show only additive effects [2] [3].
CAS No.: 25560-91-2
CAS No.:
CAS No.: 72572-96-4
CAS No.: 127886-77-5